1-(4-Fluorobenzyl)-1,4-diazepane

Vue d'ensemble

Description

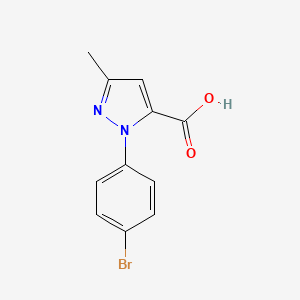

“1-(4-Fluorobenzyl)-1,4-diazepane” is a chemical compound with the empirical formula C11H15FN2 . It is a precursor involved in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .

Molecular Structure Analysis

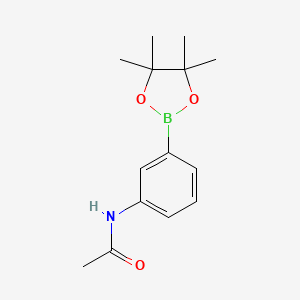

The molecular structure of “1-(4-Fluorobenzyl)-1,4-diazepane” consists of a piperazine ring with a 4-fluorobenzyl group attached . The molecule has a molar mass of 194.25 g/mol .

Physical And Chemical Properties Analysis

“1-(4-Fluorobenzyl)-1,4-diazepane” has a density of 1.1±0.1 g/cm3, a boiling point of 277.6±25.0 °C at 760 mmHg, and a flash point of 121.7±23.2 °C . It has a molar refractivity of 54.5±0.3 cm3, and a polar surface area of 15 Å2 .

Applications De Recherche Scientifique

-

Synthetic Cannabinoids

- Field : Pharmacology

- Application : ADB-FUBINACA and AMB-FUBINACA are two synthetic indazole-derived cannabinoid receptor agonists, up to 140- and 85-fold more potent, respectively, than trans-∆9-tetrahydrocannabinol (∆9-THC), the main psychoactive compound of cannabis .

- Method : When smoked, these synthetic cannabinoids produce almost immediate effects (about 10 to 15 s after use) that last up to 60 min . They are rapidly and extensively metabolised .

- Results : ADB-FUBINACA and AMB-FUBINACA display full agonism of the CB1 receptor, this being responsible for their cardiovascular and neurological effects (e.g., altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, seizures) .

-

Chemical Synthesis

- Field : Chemistry

- Application : 4-Fluorobenzyl bromide, a compound similar to 1-(4-Fluorobenzyl)-1,4-diazepane, serves as an invaluable starting material in the synthesis of a wide array of compounds, contributing to various fields of interest .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .

- Results : In scientific research applications, 4-Fluorobenzyl bromide plays a multifaceted role .

-

Antimalarial Molecules

- Field : Pharmacology

- Application : Synthetic 1, 4-disubstituted piperidines with simple molecular structures were evaluated in this study .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .

- Results : The results of this study were not provided in the source .

-

Antimalarial Molecules

- Field : Pharmacology

- Application : Synthetic 1, 4-disubstituted piperidines with simple molecular structures were evaluated in this study . Three promising (alcohol) analogues were identified: [1- (4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, ( 7 ), [1- (3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol (8) and [1- (4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol (11) which were more active on the resistant strain (IC 50 values between 1.03 to 2.52 μg/mL), than the sensitive strain (IC 50 values between 2.51 to 4.43 μg/mL) .

- Method : Antiplasmodial activity were determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC 50 and IC 90 values of active compounds by the parasite lactate dehydrogenase assay .

- Results : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Eight compounds (2 ketone, 5 alcohol and one amine analogues) showed high activity (IC 50 s between 1 and 5 μg/mL) . Nine compounds were highly selective for the parasite (SIs\u2009=\u200915 to 182) .

-

Synthetic Cannabinoids

- Field : Pharmacology

- Application : ADB-FUBINACA and AMB-FUBINACA are two synthetic indazole-derived cannabinoid receptor agonists, up to 140- and 85-fold more potent, respectively, than trans-∆9-tetrahydrocannabinol (∆9-THC), the main psychoactive compound of cannabis .

- Method : When smoked, these synthetic cannabinoids produce almost immediate effects (about 10 to 15 s after use) that last up to 60 min . They are rapidly and extensively metabolised .

- Results : ADB-FUBINACA and AMB-FUBINACA display full agonism of the CB1 receptor, this being responsible for their cardiovascular and neurological effects (e.g., altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, seizures) .

-

Chemokine Antagonists

- Field : Pharmacology

- Application : 1-(4-Fluorobenzyl)piperazine is a precursor involved in the synthesis of chemokine antagonists .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .

- Results : The results of this study were not provided in the source .

-

Pyrido[1,2-a]benzimidazoles

- Field : Pharmacology

- Application : 1-(4-Fluorobenzyl)piperazine is a precursor involved in the synthesis of pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity .

- Method : The specific methods of application or experimental procedures would depend on the specific synthesis being performed .

- Results : The results of this study were not provided in the source .

Safety And Hazards

The safety data sheet for a related compound, 4-(4-FLUOROBENZYL)PIPERIDINE, indicates that it is classified as having acute oral toxicity (Category 4, H302), meaning it is harmful if swallowed . Similar precautions may apply to “1-(4-Fluorobenzyl)-1,4-diazepane”, but specific safety data for this compound is not available in the search results.

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCHYFUMQQWGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379033 | |

| Record name | 1-(4-fluorobenzyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-1,4-diazepane | |

CAS RN |

76141-89-4 | |

| Record name | 1-[(4-Fluorophenyl)methyl]hexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76141-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorobenzyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)